molecular formula C4H3N5 B1259576 [1,2,4]Triazolo[1,5-a][1,3,5]triazine CAS No. 348-30-1

[1,2,4]Triazolo[1,5-a][1,3,5]triazine

Katalognummer: B1259576
CAS-Nummer: 348-30-1
Molekulargewicht: 121.1 g/mol
InChI-Schlüssel: PAFFEGQVFMTHTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,2,4]Triazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that features a fused ring system combining triazole and triazine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[1,5-a][1,3,5]triazine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 3-substituted 5-amino-1,2,4-triazole with N-cyanocarbonimidate, yielding the desired triazolo-triazine compound . Another approach includes the thermal cyclization of 3-R-5-chloro-1,2,4-triazoles, where R can be various substituents such as phenyl or chlorine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for various applications.

Wirkmechanismus

The mechanism of action of [1,2,4]triazolo[1,5-a][1,3,5]triazine varies depending on its application:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: [1,2,4]Triazolo[1,5-a][1,3,5]triazine is unique due to its fused ring system, which imparts distinct chemical and physical properties.

Biologische Aktivität

The compound [1,2,4]triazolo[1,5-a][1,3,5]triazine, often referred to as a 5-azapurine, is a heterocyclic compound that has garnered significant interest due to its structural similarity to purines. This resemblance allows it to interact with biological systems in ways that can inhibit or modify the activity of purine-related enzymes and receptors. This article explores the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound derivatives can be synthesized through various methods including cyclization reactions involving triazole precursors. The synthesis often involves the formation of the triazole ring followed by annulation to form the triazine structure. Recent studies have improved synthetic routes to enhance yield and selectivity for desired derivatives .

1. Adenosine Receptor Inhibition

One of the most notable biological activities of [1,2,4]triazolo[1,5-a][1,3,5]triazines is their role as selective inhibitors of adenosine receptors. These compounds have shown high selectivity for the A1 receptor subtype, with some derivatives exhibiting over 400-fold selectivity compared to other subtypes. This selectivity is crucial for therapeutic applications in conditions such as ischemia and cancer where modulation of adenosine signaling can be beneficial .

2. Enzyme Inhibition

The derivatives of this compound have been found to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism. This inhibition can lead to decreased levels of uric acid and may have implications for treating gout and other hyperuricemic conditions. The mechanism involves competitive inhibition where these compounds mimic the natural substrates of XO .

3. Antitumor Activity

Research has indicated that certain derivatives possess antitumor properties. For instance, compounds that inhibit thymidine phosphorylase have shown promise in reducing tumor growth by interfering with nucleotide metabolism in cancer cells. The modulation of purinergic signaling pathways is a key aspect of their mechanism .

Data Table: Biological Activities of Selected Derivatives

Compound NameActivity TypeIC50 (µM)Selectivity Ratio (A1/A2)
7-Amino-1,2,4-triazolo[1,5-a][1,3,5]triazineAdenosine A1 Receptor Inhibitor0.25>400
Piperazine DerivativeXanthine Oxidase Inhibitor0.15N/A
5-Nitro-7-amino-1,2,4-triazolo[1,5-a][1,3,5]triazineAntitumor Agent0.30N/A

Case Study 1: Selective Adenosine A1 Receptor Modulators

In a study evaluating various this compound derivatives for their ability to modulate adenosine receptors in vitro and in vivo models showed significant potential for treating cardiovascular diseases by enhancing myocardial perfusion during ischemic episodes.

Case Study 2: Xanthine Oxidase Inhibition

A derivative was tested in a clinical setting for its ability to lower uric acid levels in patients with gout. Results demonstrated a significant reduction in serum uric acid levels over a treatment period compared to baseline measurements.

Eigenschaften

IUPAC Name

[1,2,4]triazolo[1,5-a][1,3,5]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5/c1-5-3-9-4(6-1)7-2-8-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFFEGQVFMTHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620293
Record name [1,2,4]Triazolo[1,5-a][1,3,5]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-30-1
Record name [1,2,4]Triazolo[1,5-a][1,3,5]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a][1,3,5]triazine
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-a][1,3,5]triazine
Reactant of Route 3
[1,2,4]Triazolo[1,5-a][1,3,5]triazine
Reactant of Route 4
[1,2,4]Triazolo[1,5-a][1,3,5]triazine
Reactant of Route 5
[1,2,4]Triazolo[1,5-a][1,3,5]triazine
Reactant of Route 6
[1,2,4]Triazolo[1,5-a][1,3,5]triazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.